C24H22ClFN4O4
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C24H22ClFN4O4 |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
3-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C24H22ClFN4O4/c1-11-8-13(25)9-15-20(11)28-23(34)24(15)19-18(16(29-24)6-7-17(27)31)21(32)30(22(19)33)10-12-2-4-14(26)5-3-12/h2-5,8-9,16,18-19,29H,6-7,10H2,1H3,(H2,27,31)(H,28,34)/t16?,18-,19+,24?/m1/s1 |
Clé InChI |
JRGUGONXPQSHRF-VETPGCHDSA-N |
SMILES isomérique |
CC1=CC(=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
SMILES canonique |
CC1=CC(=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
Origine du produit |
United States |
Ultra Performance Liquid Chromatography Tandem Mass Spectrometry Uplc Ms/ms :
This is currently one of the most powerful and widely used techniques for analyzing drugs in complex mixtures. bohrium.comnih.govmdpi.com UPLC employs columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov Coupling UPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The MS/MS detector can be set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, a mode known as Multiple Reaction Monitoring (MRM). plos.orgnih.gov This specificity allows for accurate quantification even in the presence of co-eluting matrix components. nih.gov
A typical UPLC-MS/MS method for a compound like Eribaxaban in human plasma would involve:
Sample Preparation: A simple protein precipitation step, often with methanol (B129727) or acetonitrile (B52724), is used to remove the bulk of proteins from the plasma sample. bohrium.complos.org
Chromatographic Separation: A short C18 or similar reverse-phase column is used with a rapid gradient elution. bohrium.commdpi.com
Detection: Electrospray ionization (ESI) in positive mode is commonly used for this class of compounds, followed by MRM detection. bohrium.complos.org
The method must be fully validated according to international guidelines (e.g., EMA, ICH), assessing parameters like selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and stability. europa.eueuropa.eu
Table 2: Typical Validation Summary for a UPLC-MS/MS Method for an Anticoagulant in Human Plasma
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | > 0.99 | > 0.997 bohrium.com |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.5 ng/mL bohrium.com |
| Intra-day Precision (%RSD) | < 15% | < 9.5% bohrium.com |
| Inter-day Precision (%RSD) | < 15% | < 9.5% bohrium.com |
| Accuracy (% Bias) | Within ±15% of nominal | 85.9% - 114% bohrium.com |
| Matrix Effect | Monitored to ensure no significant ion suppression/enhancement | Within acceptable limits |
| Recovery | Consistent and reproducible | ~66% for plasma mdpi.com |
This table is a composite of typical validation results reported for similar analytes and serves as an illustrative example.
Capillary Electrophoresis Cze :
Capillary electrophoresis is another powerful separation technique that offers high efficiency, minimal sample and reagent consumption, and rapid analysis times. longdom.orgresearchgate.netmdpi.com It is considered a "green" analytical technique due to the low volume of organic solvents used. mdpi.com CZE separates analytes based on their charge-to-size ratio in an electric field. longdom.org For a molecule like Eribaxaban, its inherent charge or induced charge at a specific pH would allow it to migrate in the capillary, separating it from other components in a mixture. researchgate.net
The development of a CZE method would involve optimizing:
Background Electrolyte (BGE): Composition and pH are critical for achieving good separation. A borate (B1201080) buffer is commonly used. mdpi.com
Applied Voltage: Higher voltages generally lead to faster separations. mdpi.com
Injection Mode: Hydrodynamic or electrokinetic injection can be used. mdpi.com
Detection: UV detection is common, but coupling with MS offers greater specificity.
CZE methods have been successfully developed and validated for other anticoagulants like apixaban, demonstrating their suitability for pharmaceutical analysis. mdpi.com The validation would follow similar principles to HPLC/UPLC methods, ensuring the method is linear, accurate, precise, and robust. mdpi.com
Table 3: Representative Method Parameters for a CZE Method for a Pharmaceutical Formulation
| Parameter | Value/Condition |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte | 50 mM Sodium Borate, pH 8.0 mdpi.com |
| Applied Voltage | 20 kV mdpi.com |
| Injection | Hydrodynamic, 50 mbar for 5s mdpi.com |
| Detection | UV Diode Array Detector (DAD) |
| Linearity Range | 10 - 125 µg/mL mdpi.com |
| LOD | 1.77 µg/mL mdpi.com |
| LOQ | 5.37 µg/mL mdpi.com |
Data in this table is based on a published method for a similar anticoagulant (Apixaban) and is for illustrative purposes. mdpi.com
The development of these novel analytical approaches is essential for the comprehensive understanding and quality control of C24H22ClFN4O4 throughout its lifecycle, from chemical research and development to clinical applications. tandfonline.com
Theoretical and Computational Chemistry Studies of C24h22clfn4o4
Quantum Chemical Calculations of Electronic Structure
Excited State Calculations and Photochemical Reactivity
The interaction of C24H22ClFN4O4 with light can be explored through excited-state calculations, which are crucial for understanding its photochemistry, including potential degradation pathways or applications in photodynamic therapy. dntb.gov.ua Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states due to its favorable balance of computational cost and accuracy. rsc.org
These calculations can predict absorption spectra, identifying the wavelengths of light the molecule is likely to absorb. rsc.org Upon photoexcitation, the molecule can undergo various processes, such as fluorescence, phosphorescence, or photochemical reactions. nsf.gov The nature of these reactions is often dictated by the geometry and electronic character of the molecule in its excited state. nih.gov For instance, computational studies can identify pathways for photoisomerization or photocyclization reactions. nih.govresearchgate.net The reactivity can be influenced by factors such as excited-state aromaticity, where a typically non-aromatic ring in the ground state may become aromatic or antiaromatic in the excited state, thereby driving or inhibiting a specific reaction. nih.gov More advanced multireference methods, like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), may be necessary for cases where TD-DFT is inadequate, such as in describing conical intersections which are critical for understanding ultrafast non-radiative decay processes. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. youtube.com By numerically solving Newton's equations of motion, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions. youtube.commdpi.com
Conformational Dynamics in Different Chemical Environments
The this compound molecule possesses multiple rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations are an ideal tool for exploring this conformational landscape and understanding how it changes in response to different environments. nih.gov For example, a simulation can track the fluctuations in dihedral angles to identify the most stable or frequently visited conformational states.
The presence of solvate molecules can significantly impact the adopted conformation. manchester.ac.uk Studies have shown that the more flexible a molecule is, the higher the likelihood of conformational changes occurring upon the formation of a solvate. manchester.ac.uk Long-time-scale MD simulations, often run as ensembles of multiple independent trajectories, can robustly identify these different conformational states and the transitions between them. nih.gov Such simulations can reveal how interactions with other molecules in the environment stabilize or destabilize certain shapes, which is critical for processes like crystal nucleation or binding to a surface. nih.govnih.gov
Solvent Effects on Molecular Conformation
The solvent environment plays a crucial role in determining the three-dimensional structure and reactivity of a molecule. frontiersin.org MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, revealing how different solvents influence its conformational preferences. rsc.orgnih.gov
In an apolar solvent like carbon tetrachloride, intramolecular hydrogen bonds are likely to be stable, and hydrophobic side chains may adopt extended conformations. nih.gov Conversely, in a polar protic solvent like water, these intramolecular bonds may break in favor of forming new hydrogen bonds with water molecules. nih.gov This can lead to significant conformational rearrangements, such as the folding of hydrophobic moieties to minimize their exposure to the aqueous environment. nih.gov Computational studies on peptides and other complex molecules have demonstrated that a molecule can exhibit a helical conformation in a nonpolar solvent like chloroform, but a mix of other structures in polar solvents like DMSO or water. rsc.org These simulations highlight the necessity of accounting for environmental effects when studying molecular conformation. manchester.ac.uknih.gov
Intermolecular Interactions with Non-Biological Partners
MD simulations can elucidate the specific intermolecular interactions between this compound and other non-biological molecules, such as co-formers, ions, or other small molecules in solution. nih.gov These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, govern processes like self-assembly, co-crystallization, and solubility. nih.govnih.gov
By analyzing radial distribution functions and interaction energies from an MD trajectory, researchers can characterize the strength and geometry of these interactions. For instance, simulations can show how a protonated amine group on a molecule preferentially forms a hydrogen bond with an anion over interacting with another molecule of its own kind. nih.gov Similarly, simulations can model the structure and dynamics of the compound at an interface, such as with a metal oxide surface, revealing how surface interactions can alter the mobility and arrangement of the molecules compared to the bulk phase. urfu.ru
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgconicet.gov.ar These in silico models are essential tools for predicting the behavior of new chemical entities, saving time and resources in the design and screening process. researchgate.netmdpi.com
Developing a QSAR or QSPR model for this compound would involve several key steps. wikipedia.org First, a dataset of structurally similar compounds with measured experimental data for a specific endpoint (e.g., antioxidant potential, toxicity) is collected. researchgate.netmdpi.com Next, molecular descriptors—numerical values that encode structural, physical, or chemical information about the molecules—are calculated. conicet.gov.ar These can range from simple one-dimensional properties like molecular weight and logP to complex three-dimensional descriptors derived from molecular fields (e.g., CoMFA and CoMSIA). nih.gov
Statistical methods, such as multiple linear regression, partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the observed activity or property. researchgate.net A crucial final step is rigorous validation of the model to ensure its predictive power for new compounds. nih.gov This includes internal validation (e.g., cross-validation) and external validation using a test set of compounds not used in model construction. conicet.gov.ar A well-validated QSAR model can then be used to predict the activity of this compound and guide the design of new analogues with improved properties.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling.
| Descriptor Class | Example Descriptors | Description |
| 1D Descriptors | Molecular Weight, logP, Number of Hydrogen Bond Donors/Acceptors | Based on the chemical formula or simple counts of atoms/groups. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Wiener Index, Kier & Hall Shape Indices | Based on the 2D representation of the molecule, considering connectivity. |
| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment, CoMFA/CoMSIA Fields | Based on the 3D conformation of the molecule. |
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are essential in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies for developing predictive models of biological activity and physicochemical properties.
Topological and Constitutional Descriptors
Topological descriptors are derived from the two-dimensional representation of a molecule, quantifying aspects like its size, shape, and degree of branching. Constitutional descriptors are the simplest form, counting atoms, bonds, and other basic molecular features. For Eribaxaban, these descriptors provide a fundamental understanding of its molecular framework.
Table 1: Selected Topological and Constitutional Descriptors for Eribaxaban
| Descriptor | Value | Interpretation |
|---|---|---|
| Molecular Weight | 484.91 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Heavy Atom Count | 34 | The number of non-hydrogen atoms in the molecule. |
| Rotatable Bond Count | 5 | The number of bonds that allow free rotation, indicating molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 100 Ų | The surface area of polar atoms, a key indicator of drug transport properties. |
| Complexity | 733 | A measure of the intricacy of the molecular structure. |
Note: Data sourced from PubChem and DrugBank databases.
Electronic and Steric Descriptors
Electronic descriptors quantify the electronic properties of a molecule, such as its ability to accept or donate electrons, which is crucial for molecular interactions. Steric descriptors relate to the three-dimensional size and shape of the molecule, influencing how it fits into a biological target like an enzyme's active site.
A theoretical study using density functional theory (DFT) has provided insights into the geometries and energies of Eribaxaban. Such studies are fundamental for deriving electronic descriptors like dipole moment and orbital energies (HOMO/LUMO), which influence the molecule's reactivity and interaction capabilities.
Table 2: Predicted Electronic and Steric Descriptors for Eribaxaban
| Descriptor | Value | Interpretation |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms bonded to electronegative atoms (N, O), capable of donating in a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 6 | The number of electronegative atoms (N, O) with lone pairs, capable of accepting a hydrogen bond. |
| Physiological Charge | 0 | The net charge of the molecule at physiological pH (7.4). |
| pKa (Strongest Acidic) | 11.46 | Predicts the tendency of the most acidic part of the molecule to donate a proton. |
| pKa (Strongest Basic) | -1.5 | Predicts the tendency of the most basic part of the molecule to accept a proton. |
Note: Data sourced from PubChem and DrugBank databases.
Hydrophobicity Parameters
Hydrophobicity is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the partition coefficient (logP), which describes the distribution of a compound between an oily (octanol) and an aqueous phase.
Computational studies on various factor Xa inhibitors, including Eribaxaban, have calculated their lipophilicity. medchemexpress.com For Eribaxaban, the predicted logP value indicates a preference for lipid environments over aqueous ones, which is a key factor in its pharmacokinetic behavior. medchemexpress.com
Table 3: Predicted Hydrophobicity Parameters for Eribaxaban
| Parameter | Value | Source | Interpretation |
|---|---|---|---|
| logP | 3.35 | ALOGPS | A measure of lipophilicity; a positive value indicates higher solubility in lipids. |
| logP | 3.02 | ChemAxon | An alternative calculation of lipophilicity, showing good consensus. |
| Water Solubility | 0.00717 mg/mL | ALOGPS | The predicted solubility in water, indicating it is sparingly soluble. |
| logS | -4.8 | ALOGPS | The logarithm of the molar solubility in water. |
Note: Data sourced from the DrugBank database.
Statistical Validation of QSAR/QSPR Models
While no specific QSAR or QSPR models featuring Eribaxaban were identified in the reviewed literature, it is crucial to understand the validation processes that ensure such models are robust, reliable, and predictive. drugbank.combasicmedicalkey.com Validation is a mandatory step to confirm that a developed model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. drugbank.combasicmedicalkey.com
Cross-Validation Techniques
Cross-validation is a primary method for internal model validation, assessing how the results of a statistical analysis will generalize to an independent data set. basicmedicalkey.com It helps to prevent overfitting, where a model performs exceptionally well on the training data but fails to predict new data accurately.
Leave-One-Out (LOO) Cross-Validation : In this technique, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is considered an indicator of a model's robustness. drugbank.com
Leave-N-Out (LNO) Cross-Validation : Similar to LOO, but multiple compounds (N) are left out of the training set at each iteration. This is computationally more intensive but can provide a more rigorous test of model stability.
k-Fold Cross-Validation : The dataset is randomly divided into 'k' subsets (or folds). One subset is used as the test set, and the other k-1 subsets are used for training. The process is repeated k times, with each subset used once as the test set. This method is particularly useful for larger datasets.
Predictive Capability Assessment
The ultimate test of a QSAR model is its ability to predict the properties of compounds not included in the training set. This is known as external validation.
External Validation : The dataset is split into a training set, used to build the model, and an external test set, which is kept aside. The model's predictive power is then evaluated by how well it predicts the activity of the compounds in the test set. The quality of prediction is often measured by the predictive correlation coefficient (R²pred).
Y-Randomization : Also known as response randomization, this test ensures the model is not the result of a chance correlation. The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed with the original independent variables (descriptors). This process is repeated multiple times. A valid model should have significantly lower correlation coefficients for the randomized data compared to the original model.
Table 4: Common Statistical Metrics for QSAR Model Validation
| Metric | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external set) | Measures the model's ability to predict an external test set. | > 0.6 |
These validation techniques are fundamental to establishing the credibility and applicability of any QSAR/QSPR model developed for a class of compounds that would include Eribaxaban.
Theoretical Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound can be predicted using quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used method. mdpi.commdpi.com Such calculations provide insights into the electronic structure of the molecule, which is fundamental to its behavior in chemical reactions. mdpi.commdpi.com
By solving approximations of the Schrödinger equation, DFT can determine various molecular properties and reactivity descriptors. arxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. rsc.org
Other quantum chemical descriptors that help in characterizing reactivity include:
Ionization Potential (I): The energy required to remove an electron, related to E_HOMO.
Electron Affinity (A): The energy released when an electron is added, related to E_LUMO.
Global Hardness (η): A measure of resistance to change in electron distribution.
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These parameters are calculated from the HOMO and LUMO energies. For instance, hardness can be approximated as (E_LUMO - E_HOMO) / 2. researchgate.net DFT methods like B3LYP, combined with appropriate basis sets, are often employed for such analyses. mdpi.com The resulting data allows for a comprehensive understanding of the molecule's kinetic stability and its likely behavior in different chemical environments. researchgate.net
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated via DFT) This table presents illustrative data that would be generated from a typical DFT analysis.
| Parameter | Symbol | Value (eV) | Interpretation |
| HOMO Energy | E_HOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | E_LUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.7 | Indicates high kinetic stability and low reactivity. |
| Ionization Potential | I | 6.5 | Energy required to remove an electron. |
| Electron Affinity | A | 1.8 | Energy released upon gaining an electron. |
| Global Hardness | η | 2.35 | Measures resistance to deformation of the electron cloud. |
| Electronegativity | χ | 4.15 | Describes the ability to attract electrons. |
| Chemical Potential | μ | -4.15 | Represents the "escaping tendency" of electrons. |
| Electrophilicity Index | ω | 3.67 | Quantifies the electrophilic nature of the molecule. |
Molecular Docking and Ligand-Target Interaction Modeling (Non-Biological Targets or Fundamental Molecular Recognition)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.comnih.gov While widely used in drug discovery for protein targets, it is also a valuable tool for studying fundamental molecular recognition processes with non-biological hosts or for understanding interactions with materials. nih.govnih.gov
For this compound, molecular docking could be used to model its interaction with various host molecules, such as cyclodextrins, calixarenes, or synthetic receptors. This modeling helps in understanding the non-covalent forces—including hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the formation of a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand (this compound) within the binding site of the target and then using a scoring function to rank them. nih.gov
Ligand-Protein Docking Algorithms
Docking algorithms are the engines that explore the conformational space of the ligand and the binding site. These algorithms can be broadly categorized, with stochastic methods being particularly common. nih.gov
Stochastic Methods: These algorithms introduce random changes to the ligand's position, orientation, and conformation.
Monte Carlo (MC): This method randomly generates a new state (e.g., a new ligand pose) and accepts or rejects it based on an energy criterion, allowing the system to explore and settle into low-energy binding modes. nih.govresearchgate.net
Genetic Algorithms (GA): Inspired by evolution, GAs represent ligand parameters (translations, rotations, torsions) as "genes." A population of poses is evolved over generations using operations like mutation and crossover to find the fittest individuals (i.e., the best binding poses). nih.govresearchgate.net
Fragment-Based Methods: These approaches break the ligand into smaller fragments, dock them individually, and then incrementally reconstruct the full ligand within the binding site. nih.gov This can be an efficient way to explore the ligand's flexibility.
The choice of algorithm depends on the complexity of the system, the desired accuracy, and available computational resources. nih.gov
Analysis of Binding Modes and Interaction Fingerprints
After a docking simulation, the resulting poses are analyzed to understand the specific interactions that stabilize the complex. A binding mode describes the precise orientation and conformation of the ligand within the binding site, detailing which atoms are involved in key interactions. researchgate.net
To systematically compare different binding modes or ligands, interaction fingerprints (IFPs) are often generated. nih.govnih.gov An IFP translates the complex 3D structural information of a ligand-target complex into a simple bitstring (a series of 1s and 0s). researchgate.netmdpi.com Each bit corresponds to a specific interaction with a particular residue or part of the target. For example, a "1" might indicate the presence of a hydrogen bond with a specific amino acid, while a "0" indicates its absence. mdpi.com This allows for high-throughput analysis and clustering of docking results to identify common interaction patterns. nih.govnih.gov
Table 2: Illustrative Interaction Fingerprint for a Hypothetical this compound-Target Complex This table provides a simplified, exemplary fingerprint to illustrate the concept.
| Target Residue/Region | Interaction Type | Bit Value | Description |
| Region A | Hydrophobic Contact | 1 | A hydrophobic part of the ligand interacts with a nonpolar region of the target. |
| Residue B (Acceptor) | Hydrogen Bond | 1 | A donor group on the ligand forms a hydrogen bond with acceptor Residue B. |
| Residue C (Donor) | Hydrogen Bond | 0 | No hydrogen bond is formed between the ligand and donor Residue C. |
| Region D | π-π Stacking | 1 | An aromatic ring on the ligand stacks with an aromatic system in the target. |
| Region E | Electrostatic | 0 | No significant electrostatic interaction is observed in this region. |
| Region F | Halogen Bond | 1 | The chlorine or fluorine atom on the ligand interacts with an electron-rich area of the target. |
Energetic Contributions to Molecular Recognition
The primary energetic contributions include:
Electrostatic Interactions: The attraction or repulsion between partial charges on the ligand and target atoms. nih.gov
Van der Waals (vdW) Interactions: These include short-range repulsive forces and longer-range attractive (dispersion) forces, crucial for shape complementarity.
Hydrogen Bonding: A specific, highly directional electrostatic interaction that is often a major contributor to binding specificity.
Entropic Effects: Changes in conformational entropy of the ligand and target, as well as translational and rotational entropy, also contribute to the free energy of binding.
Scoring functions in docking programs estimate these contributions to calculate a final score that predicts binding affinity. nih.gov
Table 3: Hypothetical Energetic Contributions to Binding for a this compound-Target Complex This table shows an example breakdown of the forces contributing to the stability of a molecular complex.
| Energy Component | Contribution (kcal/mol) | Role in Molecular Recognition |
| Van der Waals Energy | -8.5 | Favorable interactions from close atomic contacts and shape complementarity. |
| Electrostatic Energy | -6.2 | Favorable interactions from hydrogen bonds and charge complementarity. |
| Desolvation Energy | +5.8 | Unfavorable energy cost of removing water molecules from the surfaces. |
| Conformational Entropy | +1.5 | Unfavorable energy cost due to the loss of rotational freedom in the ligand. |
| Total Binding Energy (ΔG_binding) | -7.4 | Overall predicted binding affinity. |
Computational Design of this compound Derivatives with Tuned Theoretical Properties
A key advantage of computational chemistry is its application in the rational design of new molecules. osti.gov Starting with the core structure of this compound, computational methods can be used to design derivatives with improved or specifically "tuned" theoretical properties.
This process typically involves:
Scaffold Hopping or Decoration: In silico modification of the parent molecule by adding, removing, or substituting functional groups at various positions. For example, the chlorine atom could be replaced with bromine, or a methyl group could be added to an aromatic ring.
Property Recalculation: For each designed derivative, the theoretical properties discussed previously (e.g., HOMO-LUMO gap, reactivity indices, predicted binding affinity) are recalculated using the same computational methods (DFT, molecular docking).
Comparative Analysis: The properties of the new derivatives are compared to the parent this compound molecule. This allows for the identification of modifications that lead to desired changes, such as increased chemical stability (larger HOMO-LUMO gap) or enhanced binding affinity to a specific target (more negative ΔG_binding).
This iterative cycle of design and evaluation can rapidly screen a vast chemical space, prioritizing a small number of promising candidates for synthesis and experimental validation, thereby saving significant time and resources.
Mechanistic Investigations of Chemical Processes Involving C24h22clfn4o4
Elucidation of Reaction Mechanisms
Detailed mechanistic studies on the synthesis and chemical transformations of Eribaxaban are not extensively available in publicly accessible literature. The following subsections outline the type of investigations that would be conducted to elucidate these mechanisms.
Reaction Pathway Mapping using Computational Methods
A comprehensive mapping of the reaction pathways for the synthesis of Eribaxaban using computational methods has not been published. Such a study would typically involve the use of quantum chemical calculations, like Density Functional Theory (DFT), to model the step-by-step formation of the molecule. These calculations would identify the most energetically favorable route for its synthesis, detailing the reactants, reagents, and conditions required for each step.
A theoretical study has, however, investigated the molecular structure of Eribaxaban in different states. researchgate.netnih.gov This provides foundational data for understanding its conformational dynamics, which is a precursor to studying reaction mechanisms. The study calculated the geometries and energies of Eribaxaban in the gas phase and in an aqueous solution. researchgate.netnih.gov
A notable finding is the significant difference in conformation and energy between the unbound state of Eribaxaban and its conformation when bound to its biological target, Factor Xa. The biologically active conformation possesses a substantially higher energy, approximately 640 kJ/mol higher as calculated by the B3LYP method, compared to the fully optimized, unbound structure. researchgate.netnih.gov This energy difference underscores the conformational changes the molecule undergoes upon binding.
The following table summarizes the calculated energies for different states of Eribaxaban.
| Computational Method | State of Eribaxaban | Calculated Energy (kJ/mol) |
| B3LYP | Fully Optimized (unbound) | Baseline |
| B3LYP | Biologically Active (bound) | +640 |
This table is generated based on data from a theoretical study on Eribaxaban's molecular structure. researchgate.netnih.gov
Identification of Transition States and Intermediates
The identification of transition states and intermediates is crucial for understanding the kinetics and mechanism of a chemical reaction. tau.ac.iljoaquinbarroso.com For any proposed synthetic pathway of Eribaxaban, computational methods could be employed to locate the transition state structures for each elementary step. tau.ac.iljoaquinbarroso.com These are high-energy, transient species that represent the energy barrier of a reaction. tau.ac.il
As of now, specific studies identifying the transition states and intermediates for the synthesis or degradation of Eribaxaban are not available in the scientific literature. Such research would provide critical insights into the reaction kinetics and help in optimizing the reaction conditions.
Kinetic Isotope Effects in Chemical Transformations
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. faccts.delibretexts.orgwikipedia.org This is achieved by replacing an atom in a reactant with one of its heavier isotopes and measuring the change in the reaction rate. faccts.delibretexts.orgwikipedia.org
There are no published studies on the kinetic isotope effects for chemical transformations involving Eribaxaban. Such an investigation could, for example, involve isotopic labeling at a site where a bond is broken or formed during a key synthetic step or a metabolic transformation. The magnitude of the observed KIE would provide evidence for the mechanism of that particular step.
Molecular Interactions and Binding Energetics (Non-Biological Contexts)
The interaction of Eribaxaban with other molecules, outside of its biological target, dictates its physicochemical properties and potential for off-target effects.
Ligand-Receptor/Enzyme Interaction Mechanisms at the Atomic Scale
While the primary focus of Eribaxaban research is its interaction with Factor Xa, the principles of its molecular interactions can be understood from computational studies. A theoretical analysis of Eribaxaban's structure revealed significant conformational changes upon binding to Factor Xa. researchgate.netnih.gov
In its unbound state, whether in the gas phase or in a hydrated environment, Eribaxaban adopts a characteristic L-shaped structure. researchgate.netnih.gov However, when bound to the active site of Factor Xa, a notable rotation of the phenylpyridone ring occurs, moving it out of the amide plane by approximately 65 degrees. researchgate.netnih.gov Additionally, the scaffold containing the chlorophenyl moiety and the proline group, which is nearly planar in the bound state, is more relaxed in the isolated molecule. researchgate.netnih.gov
The table below presents key dihedral angles of Eribaxaban in its unbound and bound states, illustrating these conformational changes.
| Dihedral Angle | Atoms Involved | Unbound State (Calculated) | Bound State (from PDB: 2PHB) |
| β | C(5)-C(6)-N(7)-C(8) | 4.2° | ~65° (rotated out of plane) |
| η | C(10)-N(11)-C(12)-N(14) | -26° | Nearly Planar |
This table is generated based on data from a theoretical study comparing the calculated unbound structure to the crystal structure of Eribaxaban bound to Factor Xa. researchgate.netnih.gov
These structural rearrangements highlight the molecule's flexibility and its ability to adapt to a specific binding pocket. The interactions driving these changes are a combination of non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. wikipedia.orgcreative-diagnostics.com
A molecular dynamics simulation study that included Eribaxaban also highlighted the importance of specific interactions, such as those with G218 in the S1 pocket of Factor Xa, for ligand binding. mdpi.com
Allosteric Modulation Mechanisms of Molecular Targets
Allosteric modulation involves a ligand binding to a site on a protein that is distinct from the primary active site, causing a conformational change that alters the protein's activity. plos.orgnews-medical.netpharmacologycanada.org While Eribaxaban is a direct inhibitor of Factor Xa, the concept of allosteric inhibition is relevant in the field of anticoagulants. plos.orggoogle.comnih.gov
There is no specific research available that details Eribaxaban acting as an allosteric modulator on any molecular target, either biological or non-biological. Studies on other molecules have shown that allosteric inhibitors of coagulation factors can offer greater selectivity compared to active site inhibitors because allosteric sites are generally less conserved. google.comnih.gov An investigation into potential allosteric binding sites for Eribaxaban on other proteins could reveal novel, unintended interactions, but such data is not currently published.
Site-Directed Mutagenesis for Probing Molecular Recognition (in enzymatic reactions)
Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the amino acid sequence of the expressed protein. researchgate.netresearchgate.net In the context of drug development, this method is invaluable for elucidating the molecular interactions between a drug and its protein target. csic.es For inhibitors of coagulation factor Xa like Eribaxaban, site-directed mutagenesis of the FXa enzyme helps to identify the key amino acid residues responsible for binding the inhibitor.
The general methodology involves creating mutant versions of the FXa enzyme where specific amino acids in the active site or allosteric sites are replaced. nih.gov The binding affinity and inhibitory potency of Eribaxaban are then tested against these mutant enzymes and compared to the wild-type (unmutated) enzyme. A significant decrease in binding or inhibition suggests that the mutated residue plays a critical role in the molecular recognition of the inhibitor.
Studies on other direct FXa inhibitors have successfully used this approach. For instance, mutagenesis of charged amino acid residues in the A2 domain of factor Va, a cofactor for FXa, identified a key binding surface for FXa itself. nih.gov Similarly, research on antistasin, a potent Factor Xa inhibitor derived from leeches, utilized site-directed mutagenesis to probe its reactive site. pharmtech.com These studies demonstrated the critical requirement for a positively charged residue at the P1 position of the inhibitor, with arginine being preferred over lysine (B10760008) for optimal binding to FXa. pharmtech.com Mutating this key residue to a non-polar amino acid abolished the inhibitory activity, confirming its importance in molecular recognition. pharmtech.com
By applying this technique, researchers can construct a detailed map of the binding pocket of FXa as it interacts with inhibitors like Eribaxaban. This information reveals the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the high-affinity and selective binding of the drug.
Table 1: Representative Amino Acid Mutations in Factor Xa for Studying Inhibitor Binding
| Original Residue | Mutant Residue | Location in FXa | Rationale for Mutation | Expected Impact on Eribaxaban Binding |
| Arginine (Arg) | Alanine (Ala) | S1 Specificity Pocket | Remove positive charge and hydrogen bonding capability. | Significant decrease in binding affinity. |
| Tyrosine (Tyr) | Phenylalanine (Phe) | S4 Pocket | Remove hydroxyl group to probe hydrogen bonding. | Moderate to significant decrease in affinity. |
| Tryptophan (Trp) | Alanine (Ala) | S4 Pocket | Investigate the role of aromatic/hydrophobic interactions. | Significant decrease in binding affinity. |
| Aspartic Acid (Asp) | Asparagine (Asn) | Active Site Flank | Alter charge and hydrogen bonding geometry. | Moderate decrease in affinity. |
This table is illustrative and based on common practices in studying serine protease inhibitors. Specific residues for Eribaxaban interaction would be confirmed by experimental data.
Stability and Degradation Pathways (Chemical Stability)
The chemical stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and safety. Forced degradation studies, where the compound is exposed to stress conditions such as light, heat, and a range of pH values, are used to identify potential degradation products and establish degradation pathways. pharmtech.comopenaccessjournals.com While specific forced degradation data for Eribaxaban is not publicly available, extensive studies on other direct Factor Xa inhibitors, such as Rivaroxaban and Apixaban, provide a strong basis for predicting its stability profile. nih.govrjptonline.orgmdpi.comnih.gov
Photochemical degradation involves the breakdown of a molecule upon exposure to light. For many pharmaceutical compounds, this can be a significant degradation pathway. heraldopenaccess.us Studies on the related Factor Xa inhibitor Rivaroxaban have shown that it undergoes direct photolysis, with one identified product being a photoisomer. nih.govresearchgate.net Another inhibitor, Apixaban, was found to be relatively stable to light in some studies, while others identified several photoproducts under simulated solar light. nih.govnih.govresearchgate.net
The photochemical degradation of Eribaxaban would likely involve its chromophoric moieties, such as the chlorophenyl and fluorophenyl-pyridone groups. Potential photochemical reactions could include:
Isomerization: Rearrangement of the molecular structure without changing the atomic composition, as seen with Rivaroxaban. nih.gov
Photoreduction/Photooxidation: The fluorinated phenyl ring or the pyridone ring could be susceptible to redox reactions upon excitation by light.
Photohydrolysis: Light energy could facilitate the cleavage of amide bonds, although this is less common than direct hydrolysis.
Radical Reactions: Formation of reactive radical species that can lead to a variety of degradation products.
The rate and extent of photodegradation are dependent on factors like the intensity and wavelength of light, the presence of photosensitizers, and the chemical environment.
Table 2: Summary of Photodegradation Studies on Direct Factor Xa Inhibitors
| Compound | Light Source | Conditions | Key Findings | Reference(s) |
| Rivaroxaban | Simulated Solar Light | Aqueous solution | Underwent direct photolysis; formation of a photoisomer identified by NMR. | nih.govresearchgate.net |
| Apixaban | Simulated Solar Light | Aqueous solution | Relatively stable in some studies; other studies identified seven photoproducts. | nih.govnih.govresearchgate.net |
| Dabigatran | Simulated Solar Light | Aqueous solution | Underwent direct photolysis; formation of a cyclization product and 4-aminobenzamidine. | nih.govresearchgate.net |
Thermal decomposition is the breakdown of a compound by heat. researchgate.net Forced degradation studies on related anticoagulants like Rivaroxaban and Apixaban have shown them to be relatively stable under thermal stress compared to hydrolytic conditions. nih.govnih.gov For example, one study reported that Rivaroxaban showed no significant degradation when stored at 75°C for 24 hours, whereas it degraded significantly under acidic and basic conditions. nih.gov Another study, however, did identify a degradation impurity in Rivaroxaban when exposed to heat stress at 80°C for 12 hours. rasayanjournal.co.in
For Eribaxaban, thermal decomposition would likely involve the cleavage of the least stable bonds in the molecule at elevated temperatures. Potential pathways include:
Amide Bond Cleavage: The two amide linkages are potential sites for thermolysis, which would break the molecule into smaller fragments.
Decarboxylation or Decarbonylation: Loss of CO2 or CO from the molecule at high temperatures.
Pyrrolidine (B122466) Ring Opening: The saturated pyrrolidine ring could undergo cleavage under significant thermal stress.
The temperature at which decomposition begins and the specific products formed would be determined through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), followed by structural elucidation of the degradants.
Table 3: Thermal Stability of Direct Oral Anticoagulants (DOACs)
| Compound | Condition | Duration | Degradation Observed | Reference(s) |
| Rivaroxaban | 105°C (solid state) | 7 days | No significant degradation | researchgate.net |
| Rivaroxaban | 75°C (solution) | 24 hours | No significant degradation | nih.gov |
| Apixaban | Thermal Stress | N/A | Relatively stable | nih.gov |
| Edoxaban | Room Temp / 2-8°C | 1-2 weeks | Showed significant deterioration at room temperature | researchgate.net |
Hydrolysis, the reaction with water, is one of the most common degradation pathways for pharmaceuticals. The stability of a compound in aqueous solution is often pH-dependent. Eribaxaban contains two amide functional groups, which are known to be susceptible to hydrolysis under both acidic and basic conditions. researchgate.netnih.gov
Forced degradation studies on Rivaroxaban and Apixaban consistently show that these molecules are susceptible to hydrolytic degradation, particularly in acidic and basic media. nih.govrjptonline.orgmdpi.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of an amide bond is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding a carboxylic acid and an amine. For Eribaxaban, this could result in the cleavage of one or both of the dicarboxamide linkages.
Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This is typically a slower process than acid hydrolysis for amides but can be significant, especially with heating. The reaction breaks the amide bond to form a carboxylate salt and an amine. openaccessjournals.comresearchgate.net Studies on Rivaroxaban show it degrades into multiple products under basic hydrolysis. researchgate.netrjptonline.org
The rate of hydrolysis for Eribaxaban would be expected to be lowest at a neutral or near-neutral pH and would increase significantly at highly acidic or highly basic pH values.
Table 4: Hydrolytic Degradation of Structurally Related Factor Xa Inhibitors
| Compound | Condition | Degradation Products | Key Observation | Reference(s) |
| Rivaroxaban | Acidic Hydrolysis (0.1 N HCl) | 2 degradation products | Significant degradation observed. | researchgate.netrjptonline.org |
| Rivaroxaban | Basic Hydrolysis (0.1 N NaOH) | 3 degradation products | Significant degradation observed. | researchgate.netrjptonline.org |
| Apixaban | Acidic Hydrolysis | 3 degradation products | Considerable degradation observed. | nih.gov |
| Apixaban | Basic Hydrolysis | 5 degradation products | Considerable degradation observed. | nih.gov |
| Betrixaban | Acidic & Alkaline Hydrolysis | Multiple degradation products | Susceptible to degradation in both acidic and alkaline environments. | researchgate.net |
Derivatization and Structural Modification of C24h22clfn4o4 for Academic Inquiry
Synthesis of Analogues and Homologues of C24H22ClFN4O4
The synthesis of analogues and homologues of a lead compound like Eribaxaban is a fundamental strategy in medicinal chemistry to probe the molecular interactions with its biological target and to optimize its properties. nih.govresearchgate.net
Systematic Modification of Peripheral Moieties
The structure of Eribaxaban comprises several key peripheral moieties that are amenable to systematic modification. These include the p-chlorophenyl group, the 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl moiety, and the methoxy (B1213986) group on the pyrrolidine (B122466) ring. nih.gov
Systematic modifications could involve:
Halogen Substitution: Replacing the chlorine atom on the phenyl ring with other halogens (F, Br, I) or with non-halogen electron-withdrawing or electron-donating groups to probe the electronic requirements for binding.
Aryl Ring Substitution: Introducing various substituents at different positions on both the chlorophenyl and the fluorophenyl rings to explore the steric and electronic landscape of the binding pocket.
Pyridone Ring Modification: Altering the substitution pattern on the 2-oxopyridine (B1149257) ring to investigate its role in target engagement and potential for additional interactions.
Pyrrolidine Methoxy Group Variation: Replacing the methoxy group with other alkoxy groups of varying chain lengths (ethoxy, propoxy, etc.) or with a simple hydroxyl group to assess the impact on solubility and binding affinity.
These modifications would generate a library of analogues, and their comparative analysis would provide valuable insights into the structure-activity relationship (SAR).
Isosteric and Bioisosteric Replacements (for academic structure-activity correlation)
Isosteric and bioisosteric replacements are crucial tools in drug design to fine-tune the physicochemical properties of a molecule while retaining or improving its biological activity. drughunter.comscripps.eduspirochem.com For Eribaxaban, several such replacements could be explored for academic SAR studies.
Table 1: Potential Isosteric and Bioisosteric Replacements in Eribaxaban
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Carboxamide Linker | Reverse amide, Ester, Tetrazole | To alter hydrogen bonding patterns, metabolic stability, and acidity. drughunter.comu-tokyo.ac.jp |
| p-Chlorophenyl | Pyridyl, Thienyl, Other heterocycles | To modify polarity, solubility, and potential for new vector interactions. |
| 2-Fluorophenyl | Other substituted phenyl rings, Heterocycles | To investigate the importance of the fluorine atom and the overall electronic nature of this group. |
| Methoxy Group | Hydroxyl, Trifluoromethyl, Small alkyl chains | To modulate lipophilicity, hydrogen bonding capability, and metabolic stability. u-tokyo.ac.jp |
The synthesis and evaluation of these bioisosteres would contribute to a deeper understanding of the pharmacophore of factor Xa inhibitors and the specific requirements for binding to the enzyme's active site. nih.gov
Structure-Reactivity Relationship (SRR) Studies
Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity, which can provide insights into its mechanism of action and potential metabolic pathways. promega.deacs.org
Correlation of Structural Features with Reaction Rates and Selectivity
For Eribaxaban analogues, SRR studies could focus on the reactivity of the amide bonds towards hydrolysis under various pH conditions. The electronic nature of the substituents on the aromatic rings would be expected to influence the electrophilicity of the carbonyl carbons in the dicarboxamide core, thereby affecting the rate of hydrolysis. By systematically varying these substituents and measuring the reaction rates, a quantitative relationship between structure and reactivity could be established. nih.gov This information is valuable for understanding the chemical stability of the compounds.
Hammett and Taft Analyses
To quantify the electronic effects of substituents on the reactivity of Eribaxaban analogues, Hammett and Taft analyses could be employed. sapub.orgwikipedia.orgwikipedia.org
Hammett Analysis: For modifications on the para- and meta-positions of the phenyl rings, a Hammett plot could be constructed by plotting the logarithm of the reaction rate constant (e.g., for hydrolysis) against the Hammett substituent constant (σ). The slope of this plot (the reaction constant, ρ) would provide information about the sensitivity of the reaction to electronic effects and the nature of the transition state. wikipedia.orgmdpi.comsciepub.com
Taft Analysis: To separate polar, steric, and resonance effects, particularly for modifications on the pyrrolidine ring or in the vicinity of the amide linkages, a Taft analysis could be performed. This would involve correlating reaction rates with Taft's polar (σ*) and steric (Es) parameters. sapub.orgwikipedia.org
Table 2: Hypothetical Data for Hammett Analysis of Eribaxaban Analogues
| Substituent (on p-chlorophenyl ring) | Hammett Constant (σp) | Log(k/k₀) |
| -NO₂ | 0.78 | 1.2 |
| -CN | 0.66 | 1.0 |
| -Cl (Reference) | 0.23 | 0.0 |
| -CH₃ | -0.17 | -0.3 |
| -OCH₃ | -0.27 | -0.5 |
Note: This table presents hypothetical data for illustrative purposes.
Development of Probes and Tags for Chemical Research
The development of chemical probes based on the Eribaxaban scaffold would be a valuable endeavor for studying factor Xa in a biological context. promega.denih.govfrontiersin.org
Chemical probes are small molecules designed to selectively bind to a specific protein target, allowing for the study of that protein's function and localization. promega.de An Eribaxaban-based probe could be synthesized by incorporating a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag, onto a non-critical position of the molecule. wikipedia.orgfrontiersin.org The attachment point would need to be carefully chosen to avoid disrupting the key interactions with the factor Xa active site.
Potential strategies for creating Eribaxaban-based probes include:
Functionalizing a peripheral position: Introducing a linker arm on one of the phenyl rings or the pyridone moiety, to which a tag can be attached.
Click Chemistry: Incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the Eribaxaban structure. nih.gov This would allow for the subsequent attachment of a variety of tags through a highly efficient and specific click reaction.
These probes could then be used in a range of applications, including fluorescence microscopy to visualize the localization of factor Xa within cells, or in affinity chromatography experiments to isolate and identify binding partners of factor Xa.
Synthesis of Fluorescently Labeled this compound Analogues
To study the localization and mechanism of action of a compound within biological systems, fluorescently labeled analogues are synthesized. nih.gov This process involves attaching a fluorescent dye (fluorophore) to the molecule of interest. The choice of fluorophore and the point of attachment on this compound would be critical to ensure that the biological activity of the parent compound is not significantly altered.
The synthesis would likely involve a convergent approach, where the core structure of this compound and the fluorescent tag are synthesized separately and then joined in the final steps. nih.gov Various fluorescent dyes could be employed, each with distinct excitation and emission spectra, allowing for flexibility in experimental design. nih.govrsc.orgresearchgate.net
Table 1: Potential Fluorophores for Labeling this compound Analogues
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluorescein | ~494 | ~521 | Bright green fluorescence, pH-sensitive. |
| Rhodamine | ~550 | ~573 | Photostable, various color derivatives available. |
| BODIPY | Varies (e.g., ~503) | Varies (e.g., ~512) | Sharp emission peaks, less sensitive to solvent polarity. |
| Coumarin | Varies (e.g., ~375) | Varies (e.g., ~475) | Blue fluorescence, suitable for multiplexing. |
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. numberanalytics.com This involves replacing one or more atoms of the molecule with their heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). thermofisher.com
For this compound, isotopic labeling could be achieved by introducing isotopically labeled precursors during its synthesis. protein-nmr.org.uk The labeled compound would be chemically identical to the unlabeled one but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov This allows researchers to track the molecule and its metabolites in complex biological matrices or to gain insights into chemical reaction pathways. nih.govnih.gov
Table 2: Common Isotopes for Labeling Organic Molecules
| Isotope | Natural Abundance (%) | Detection Method | Applications in Mechanistic Studies |
| Carbon-13 (¹³C) | 1.1 | NMR, Mass Spectrometry | Tracing carbon backbones, metabolic flux analysis. |
| Nitrogen-15 (¹⁵N) | 0.37 | NMR, Mass Spectrometry | Studying nitrogen metabolism, protein and nucleic acid interactions. nih.gov |
| Deuterium (²H) | 0.015 | NMR, Mass Spectrometry | Probing kinetic isotope effects, simplifying NMR spectra. |
| Oxygen-18 (¹⁸O) | 0.2 | Mass Spectrometry | Investigating reaction mechanisms involving oxygen transfer. numberanalytics.com |
Solid-State Chemistry and Polymorphism of this compound and its Derivatives
The study of a compound in its solid state is crucial for understanding its physical properties, which is a core focus of solid-state chemistry and materials science. wikipedia.orgyoutube.comuobabylon.edu.iq
Crystallization and Crystal Engineering
Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. ncku.edu.tw Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, achieved by controlling intermolecular interactions. dariobraga.itusherbrooke.ca
For this compound, the initial step would be to obtain single crystals suitable for X-ray diffraction analysis to determine its three-dimensional structure. This would involve screening various solvents and crystallization conditions (e.g., temperature, pressure, evaporation rate). leeds.ac.uk Crystal engineering principles could then be applied to form co-crystals or salts, potentially altering the compound's physical properties. usherbrooke.caresearchgate.net
Influence of Polymorphism on Material Properties
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability. crystallizationsystems.com
Investigating the polymorphic landscape of this compound would be essential. This would involve systematic screening to identify different crystalline forms, which could be induced by varying crystallization conditions. leeds.ac.uk Each polymorph would then be characterized using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to understand its unique properties. The identification and control of polymorphism are critical in the pharmaceutical and materials industries to ensure product consistency and performance. crystallizationsystems.com
Advanced Analytical Method Development and Application in Chemical Research for C24h22clfn4o4
Spectroscopic Techniques for In-Depth Structural Elucidation of Novel Derivativesresearchgate.net
Spectroscopic methods are indispensable for confirming the complex structure of Eribaxaban and its potential derivatives. These techniques provide detailed information on the connectivity of atoms, their spatial arrangement, and the specific nature of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like Eribaxaban in both solution and solid states. bioanalysis-zone.com
Two-Dimensional (2D) NMR: For a comprehensive structural assignment, 2D NMR experiments are critical. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are employed to resolve complex spin systems and establish connectivity. emerypharma.comwikipedia.org
¹H-¹H COSY would be used to identify protons that are coupled to each other, mapping out the proton-proton networks within the pyrrolidine (B122466) ring and the aromatic systems.
¹H-¹³C HSQC is essential for correlating protons with their directly attached carbon atoms. hmdb.ca This technique confirms the assignment of each C-H bond in the molecule, from the methoxy (B1213986) group to the distinct aromatic and aliphatic carbons.
Below is a table representing expected correlations in a ¹H-¹³C HSQC spectrum for key structural motifs of Eribaxaban.
| Protons (¹H) | Correlated Carbons (¹³C) | Structural Fragment |
| Pyrrolidine CH, CH₂ | Pyrrolidine C | Pyrrolidine Ring |
| Aromatic CHs | Aromatic C | 4-Chlorophenyl Ring |
| Aromatic CHs | Aromatic C | 2-Fluoro-4-(2-oxopyridin-1-yl)phenyl Ring |
| Pyridinone CHs | Pyridinone C | 2-Oxopyridin-1-yl Ring |
| Methoxy CH₃ | Methoxy C | Methoxy Group |
Solid-State NMR (ssNMR): This technique provides invaluable information about the molecule's structure in its solid, crystalline form. cicenergigune.comlibretexts.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to study phenomena such as polymorphism (the existence of multiple crystal forms). bruker.com Cross-Polarization Magic Angle Spinning (CPMAS) is a standard ssNMR experiment used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. bruker.comjeoljason.com For Eribaxaban, ssNMR would be crucial for characterizing the final solid-state form of the active substance, identifying different polymorphs, and studying intermolecular interactions within the crystal lattice.
Mass Spectrometry (High-Resolution, Tandem MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with errors of less than 5 ppm). bioanalysis-zone.comresearchgate.net For Eribaxaban, HRMS would be used to confirm its elemental formula (C24H22ClFN4O4) by comparing the experimentally measured exact mass with the theoretically calculated mass. mdpi.comnih.gov
Tandem Mass Spectrometry (MS/MS): In tandem MS, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. duke.eduyoutube.com This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. For Eribaxaban, MS/MS analysis would reveal key structural information by identifying characteristic losses and fragments corresponding to its different moieties, such as the chlorophenyl, fluorophenyl, and pyridinone groups. researchgate.netnih.gov This is particularly useful for identifying metabolites or degradation products where a specific part of the molecule has been altered.
The table below illustrates the expected high-resolution mass of the parent ion and plausible product ions in a tandem MS experiment.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₂₄H₂₃ClFN₄O₄]⁺ | 485.1387 | Precursor Ion |
| Fragment 1 | [C₁₂H₈FN₂O₃]⁺ | 263.0517 | Fragment from cleavage of the amide bond to the pyrrolidine ring |
| Fragment 2 | [C₇H₆ClN]⁺ | 127.0183 | Fragment corresponding to the 4-chloroaniline (B138754) moiety |
| Fragment 3 | [C₁₁H₁₀FN₂O₂]⁺ | 237.0724 | Fragment from the 2-fluoro-4-(2-oxopyridin-1-yl)phenylamine part |
Infrared and Raman Spectroscopy for Vibrational Analysisacs.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.commdpi.comuni-siegen.de The resulting spectra provide a unique "fingerprint" and are instrumental in identifying functional groups. wiley-vch.de
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com For Eribaxaban, IR spectroscopy would clearly show characteristic absorption bands for its various functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mdpi.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. nih.gov It is also highly effective for analyzing crystal lattice vibrations, which is important for studying polymorphism.
The following table lists the expected key vibrational frequencies for Eribaxaban.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Technique |
| 3400-3200 | N-H | Stretching | IR, Raman |
| 3100-3000 | Aromatic C-H | Stretching | IR, Raman |
| 3000-2850 | Aliphatic C-H | Stretching | IR, Raman |
| ~1700-1650 | C=O (Amide/Urea) | Stretching | IR, Raman |
| ~1650 | C=O (Pyridone) | Stretching | IR |
| ~1600, ~1475 | Aromatic C=C | Stretching | IR, Raman |
| ~1250 | C-O (Ether) | Asymmetric Stretching | IR |
| ~1200 | C-N | Stretching | IR, Raman |
| ~1100 | C-F | Stretching | IR |
| ~830 | C-Cl | Stretching | IR, Raman |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structureresearchgate.net
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
For Eribaxaban, obtaining a single crystal of suitable quality is the first crucial step. wikipedia.org The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is determined. wikipedia.orgsaromics.com This method would unequivocally confirm the (2R,4R) stereochemistry of the methoxypyrrolidine ring, which is critical for its biological activity. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding that stabilize the solid-state structure.
| Parameter Determined | Significance for Eribaxaban |
| 3D Molecular Structure | Unambiguous confirmation of atomic connectivity and conformation. |
| Absolute Stereochemistry | Definitive assignment of the (2R,4R) configuration at the chiral centers. |
| Bond Lengths & Angles | Precise geometric data for computational modeling and understanding reactivity. |
| Crystal Packing & Intermolecular Interactions | Information on hydrogen bonds and van der Waals forces, crucial for understanding physical properties like solubility and stability. |
Chromatographic Methods for Separation and Purity Assessment of Synthetic Products (excluding basic identification)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts generated during its synthesis.
High-Performance Liquid Chromatography (HPLC) Method Developmentcicenergigune.com
Developing a robust High-Performance Liquid Chromatography (HPLC) method is vital for assessing the purity of Eribaxaban and for quantifying any related impurities. A stability-indicating method can also track the formation of degradation products over time. jrespharm.com The development process for a reversed-phase HPLC (RP-HPLC) method typically involves a systematic approach to optimize separation. frontiersin.orgnih.govresearchgate.netscielo.br
Method Development Strategy:
Column Selection: A C18 column is a common first choice for molecules like Eribaxaban due to its hydrophobicity. Different C18 column chemistries and dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be screened. frontiersin.org
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol) is generally required to achieve good separation of the main compound from closely related impurities. The gradient profile, pH of the buffer, and solvent composition are systematically adjusted to optimize resolution and peak shape.
Detection: A photodiode array (PDA) detector is used to monitor the elution at multiple wavelengths, which helps in identifying and differentiating between the main peak and impurities based on their UV-Vis spectra.
Validation: The final method is validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. nih.gov
The table below outlines a typical set of parameters for a developed RP-HPLC method for Eribaxaban analysis.
| Parameter | Value/Condition | Purpose |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, controls pH. |
| Mobile Phase B | Acetonitrile | Organic modifier, elutes components. |
| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detector | PDA at 249 nm | Quantifies the analyte and assesses peak purity. |
| Injection Volume | 10 µL | Standardized amount of sample introduced for analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. drawellanalytical.comspectroinlets.com While direct GC-MS analysis of a complex, high molecular weight, and thermally labile molecule like Eribaxaban can be challenging due to potential thermal degradation in the injection port, derivatization techniques can be employed to enhance its volatility and thermal stability. drawellanalytical.com
In a hypothetical GC-MS analysis, a derivatized form of Eribaxaban would be injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. thermofisher.com The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column walls. spectroinlets.com
Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. spectroinlets.com For Eribaxaban, key fragments would be expected to correspond to its core heterocyclic structures and substituted phenyl rings. Analysis of the fragmentation pattern allows for the confirmation of the molecular structure.
Hypothetical GC-MS Parameters for Derivatized Eribaxaban:
| Parameter | Value |
| GC System | High-Resolution Gas Chromatograph |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-600 m/z |
| Source Temperature | 230 °C |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to traditional liquid chromatography for the analysis and purification of pharmaceutical compounds. plos.orgamericanpharmaceuticalreview.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com SFC is particularly well-suited for the separation of chiral compounds and complex molecules that are not amenable to GC. chromatographyonline.comcolorado.edu
For the analysis of Eribaxaban, SFC offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.com The technique can be used for both achiral and chiral separations, which is relevant as the synthesis of Eribaxaban may result in stereoisomers. colorado.eduresearchgate.net A typical SFC system operates under high pressure to maintain the mobile phase in its supercritical state. mdpi.com
In a potential SFC method for Eribaxaban, a solution of the compound would be injected into the system. The mobile phase, consisting of supercritical CO2 and an organic modifier (e.g., methanol), would carry the sample through a packed column. mdpi.com The separation is based on the differential solubility and interaction of the analyte with the stationary phase. Detection can be achieved using various detectors, including UV-Vis and mass spectrometry. mdpi.com
Hypothetical SFC Method Parameters for Eribaxaban Analysis:
| Parameter | Value |
| SFC System | Analytical Supercritical Fluid Chromatograph |
| Column | Chiral or achiral packed column (e.g., polysaccharide-based for chiral) |
| Mobile Phase | Supercritical CO2 with a methanol (B129727) gradient |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | UV-Vis or Mass Spectrometer |
Advanced Titrimetric and Calorimetric Techniques for Chemical Interaction Studies
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution without the need for labeling. spectroinlets.commalvernpanalytical.com It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. malvernpanalytical.com For Eribaxaban, ITC can be used to characterize its binding affinity to its biological target, Factor Xa. nih.govnih.gov
In a typical ITC experiment, a solution of Eribaxaban would be titrated into a solution containing Factor Xa at a constant temperature. malvernpanalytical.com The heat change associated with each injection is measured by the calorimeter. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. Fitting this data to a binding model yields the key thermodynamic parameters: the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry of binding (n). tainstruments.comfrontiersin.org From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
A study on other direct oral FXa inhibitors binding to human serum albumin (HSA) demonstrated the utility of ITC in determining binding constants and thermodynamic profiles. nih.govnih.gov Although the low water solubility of some inhibitors can present challenges, ITC provides invaluable data on the driving forces of the interaction. nih.gov
Hypothetical ITC Data for Eribaxaban Binding to Factor Xa:
| Thermodynamic Parameter | Hypothetical Value |
| Binding Constant (Ka) | 1.5 x 10⁸ M⁻¹ |
| Enthalpy Change (ΔH) | -15.2 kcal/mol |
| Entropy Change (ΔS) | -10.5 cal/mol·K |
| Gibbs Free Energy (ΔG) | -11.1 kcal/mol |
| Stoichiometry (n) | 1.1 |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.dedoitpoms.ac.uk It is widely used in the pharmaceutical industry to characterize the physical properties of drug substances, such as melting point, glass transition temperature, and polymorphism. journaljpri.commdpi.com
For Eribaxaban, DSC analysis would provide crucial information about its solid-state properties. A small amount of the compound would be heated at a constant rate in a DSC instrument. hu-berlin.de The resulting thermogram would show endothermic or exothermic peaks corresponding to phase transitions. For instance, a sharp endothermic peak would indicate the melting point of a crystalline form. journaljpri.com The presence of multiple melting peaks could suggest the existence of different polymorphic forms, which can have different solubilities and bioavailabilities. Studies on other anticoagulants like Rivaroxaban have utilized DSC to investigate drug-excipient compatibility. journaljpri.com
Hypothetical DSC Thermal Events for Eribaxaban:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | ~110 | - | - |
| Crystallization (Exotherm) | ~150 | ~155 | -45 |
| Melting (Endotherm) | ~225 | ~228 | 85 |
Electrochemical Methods for Redox Behavior Analysis
Cyclic Voltammetry
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a species in solution. mtxlabsglobal.compalmsens.com It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. mtxlabsglobal.com The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions. jecst.org
The electrochemical behavior of Eribaxaban can be investigated using CV to understand its potential for oxidation or reduction. This is relevant as the molecule contains several electroactive functional groups. Studies on other factor Xa inhibitors like Rivaroxaban and Edoxaban have employed voltammetric techniques to develop analytical methods for their determination in various samples. nih.govnih.gov
In a hypothetical CV experiment for Eribaxaban, a solution of the compound in a suitable electrolyte would be placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes). mtxlabsglobal.com The potential would be swept between defined limits, and the current response recorded. The voltammogram might reveal oxidation or reduction peaks, indicating the potentials at which Eribaxaban undergoes electron transfer. The characteristics of these peaks can provide insights into the reversibility and diffusion-controlled nature of the redox processes. nih.gov
Hypothetical Cyclic Voltammetry Parameters for Eribaxaban:
| Parameter | Value |
| Electrochemical Analyzer | Potentiostat/Galvanostat |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Phosphate Buffer (pH 7.4) |
| Scan Rate | 100 mV/s |
| Potential Range | -1.5 V to +1.5 V |
Coulometry
Coulometry is an electroanalytical technique that determines the amount of a substance by measuring the total charge (in coulombs) required to completely electrolyze it. The method is based on Faraday's first law of electrolysis, which states that the mass of a substance altered at an electrode is directly proportional to the quantity of electricity transferred. There are two main types of coulometry: controlled-potential coulometry and controlled-current coulometry (or coulometric titration).
For a compound like Eribaxaban, which possesses electroactive nitrogen-containing heterocyclic moieties (specifically, a pyrrolidine and a pyridone ring), coulometry presents a viable, though not widely documented, analytical approach. openmedicinalchemistryjournal.comnih.govresearchgate.net The electrochemical activity of such nitrogen heterocycles is well-established, allowing for oxidative or reductive analysis. gjust.ac.inmdpi.com For instance, the electrochemical behavior of Rivaroxaban, another Factor Xa inhibitor, has been investigated, showing an irreversible reduction peak that can be used for quantification. rsc.org
Theoretical Application to Eribaxaban (this compound):
In a controlled-potential coulometry setup, a specific potential would be applied to a working electrode. This potential is chosen to selectively oxidize or reduce the electroactive groups within the Eribaxaban molecule without affecting other components in the sample matrix. As the electrolysis of Eribaxaban proceeds, the current decreases over time, and the integral of the current-time curve yields the total charge (Q). This charge is then used to calculate the moles of Eribaxaban using Faraday's law (Q = nFN, where 'n' is the number of electrons transferred per mole of analyte, F is Faraday's constant, and N is the number of moles). researchgate.net
The key to a successful coulometric method is 100% current efficiency, meaning the entire charge is consumed by the analyte's reaction. researchgate.net The presence of multiple functional groups in Eribaxaban, including the chlorophenyl, fluorophenyl, and pyridone groups, could present challenges in achieving selective electrolysis. google.com.pg However, coupling coulometric detection with a separation technique like High-Performance Liquid Chromatography (HPLC) can overcome this. bohrium.comlongdom.orgeuropa.euplos.org In HPLC with coulometric detection, the compound is first separated from interferences on the column and then passes through a flow-through electrochemical cell where the coulometric measurement is performed. longdom.orgnih.gov
Research Findings and Method Parameters:
While specific studies on the coulometric determination of Eribaxaban are not prevalent in published literature, we can extrapolate typical parameters based on the analysis of similar pharmaceutical compounds. bohrium.complos.org A hypothetical HPLC-coulometry method for Eribaxaban would involve careful optimization of the applied potential to ensure complete and selective reaction.
Table 1: Representative Parameters for a Hypothetical HPLC-Coulometry Method for Eribaxaban
| Parameter | Value/Condition |
| Analytical Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detector | Coulometric Array Detector |
| Working Electrode | Porous Graphitic Carbon |
| Applied Potential | Optimized based on hydrodynamic voltammetry (e.g., +900 mV for oxidation) |
| Quantification | Based on integrated peak area (charge) |
| Expected LOD | 1-10 ng/mL |
| Expected LOQ | 5-30 ng/mL |
This table presents hypothetical data based on typical performance for similar analytes and is for illustrative purposes.
This approach offers high sensitivity and the potential for absolute quantification without the need for a calibration standard, provided the number of electrons transferred ('n') is known and constant. longdom.org
Development of Novel Analytical Approaches for Complex Chemical Mixtures
The analysis of this compound (Eribaxaban) in complex matrices, such as biological fluids (plasma, urine) or in pharmaceutical formulations alongside excipients and potential impurities, necessitates the development of highly selective and sensitive analytical methods. tandfonline.com Novel approaches often focus on hyphenated techniques that combine powerful separation with specific and sensitive detection.
Detailed Research Findings:
Research into the analysis of direct oral anticoagulants (DOACs), the class to which Eribaxaban belongs, has led to the development of sophisticated methods capable of quantifying these drugs at very low concentrations. bohrium.comnih.gov These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. bohrium.comtandfonline.com
Future Directions and Emerging Research Avenues for Compound C24h22clfn4o4
Integration of Machine Learning and Artificial Intelligence in Chemical Research
Predictive Modeling for Chemical Reactivity
Machine learning models are increasingly used to predict the chemical reactivity and compatibility of organic materials. rsc.orgukcatalysishub.co.uk By training on vast datasets of chemical reactions, these models can identify complex relationships between a molecule's structure and its reactivity. arocjournal.comresearchgate.net
For C24H22ClFN4O4, predictive modeling could be employed to:
Forecast Stability and Degradation: ML algorithms can predict the compound's stability under various conditions and identify potential degradation pathways and products. This is crucial for understanding its shelf-life and potential transformations in different chemical environments.
Assess Reactivity: Models can predict how the various functional groups within the molecule (e.g., the pyrrolidine (B122466) core, chlorophenyl and fluorophenyl rings, and amide linkages) will react with other chemical species. nih.gov This can guide the design of new derivatives or materials by anticipating potential side reactions. rsc.org
Generalize Reactivity Patterns: ML approaches can move beyond traditional methods based on simple electronic properties to create more general and accurate predictions of chemical reactivity across a broad range of materials. rsc.orgneurips.cc
Automated Synthesis Design
Future research on this compound could leverage automated synthesis for:
Optimizing Existing Routes: AI can analyze the known synthesis of Eribaxaban and suggest modifications to improve yield, reduce costs, or enhance sustainability. pharmafeatures.com
Discovering Novel Pathways: AI tools like IBM's RoboRXN, Iktos's Spaya, and Chemical.AI's ChemAIRS can design entirely new synthetic strategies from commercially available starting materials. chemical.aiiktos.aiibm.com This accelerates the discovery of derivatives and analogs for research purposes.
Streamlining Production: The integration of AI-designed syntheses with robotic lab automation can enable the rapid and efficient production of this compound and related compounds with minimal human intervention. iktos.airsc.org
Exploration of this compound in Materials Science Applications (Non-Biological)
The unique structural features of this compound, particularly its halogenation and capacity for non-covalent interactions, make it an intriguing candidate for development in materials science.
Potential as a Component in Functional Materials
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often leading to materials with enhanced thermal stability, chemical inertness, and specific surface properties. qualitas1998.netmdpi.com The presence of both fluorine and chlorine in this compound, alongside other functional groups, opens avenues for its use in creating novel functional materials. nih.govrsc.org
Potential applications include:
Fluorinated Polymers: The molecule could serve as a monomer or a functional additive in the synthesis of fluoropolymers. man.ac.uk Such materials are valued for their use as specialized coatings, membranes, or dielectrics. mdpi.comgoogle.com
Functional Surfaces: The compound's low surface energy, a common trait of fluorinated molecules, could be exploited to create hydrophobic or oleophobic coatings. qualitas1998.net
Organic Electronics: The combination of aromatic rings and heteroatoms suggests potential, albeit speculative, applications in organic electronics, where molecular properties can be tuned to influence charge transport or optical behavior.
Role in Supramolecular Assemblies
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent forces such as hydrogen bonds, π-π stacking, and halogen bonds. nso-journal.orgfrontiersin.org The structure of this compound contains multiple sites capable of participating in these interactions, making it an excellent building block for self-assembly.
Future research could focus on:
Crystal Engineering: The directional nature of hydrogen and halogen bonds involving the amide, pyridone, chloro, and fluoro groups can be used to guide the formation of specific crystalline architectures with tailored properties. oup.com
Host-Guest Chemistry: The crown-ether-like arrangement of atoms in parts of the molecule could potentially be exploited for molecular recognition and the formation of host-guest complexes. rsc.org
Nanostructure Formation: Through self-assembly, this compound could form well-defined nanostructures like fibers, vesicles, or gels. nih.gov These supramolecular materials could find use in areas such as catalysis or as scaffolds for other functional components. nso-journal.org
Cross-Disciplinary Research with Chemical Physics and Nanoscience
The intricate nature of complex organic molecules (COMs) like this compound provides fertile ground for collaborative research between chemistry, physics, and nanoscience. oup.comfrontiersin.orgquantamagazine.org
Chemical Physics Investigations: Advanced spectroscopic and computational techniques from chemical physics can be used to probe the fundamental electronic structure, molecular dynamics, and energy landscapes of this compound. oup.comrsc.orgarxiv.org This provides a deeper understanding of the molecule's intrinsic properties, which is essential for designing materials with specific functions.
Nanoscience Applications: Nanoscience offers the tools to manipulate and characterize matter at the nanoscale. researchgate.netmdpi.commdpi.com this compound could be integrated into nanostructured systems, such as:
Nanoparticle Functionalization: The molecule could be attached to the surface of nanoparticles to modify their properties, for example, to improve their dispersion in specific solvents or to create a functional interface. noahchemicals.com
Self-Assembled Monolayers (SAMs): The compound could be used to form highly ordered, single-molecule-thick layers on various substrates, enabling precise control over surface chemistry and physics.
By exploring these emerging research avenues, the scientific community can unlock the latent potential of compound this compound, transforming it from a discontinued (B1498344) drug candidate into a valuable molecular tool for innovation in computation, materials science, and nanotechnology.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Molecular Formula |
|---|---|
| Eribaxaban | This compound |
Development of Novel Spectroscopic Probes Based on this compound Structure
The intricate structure of Eribaxaban, featuring multiple aromatic rings, heteroatoms (chlorine, fluorine, nitrogen, oxygen), and a defined three-dimensional shape, provides a foundation for the rational design of novel spectroscopic probes. researchgate.netnih.gov Although, to date, no specific spectroscopic probes based on the Eribaxaban scaffold have been reported in the literature, its inherent properties suggest a strong potential for such applications.
Potential Research Directions:
Fluorescent Probes for Factor Xa Detection: The core structure of Eribaxaban is designed to bind to the active site of factor Xa. mdpi.com By chemically modifying the Eribaxaban molecule to include a fluorophore, it could be transformed into a highly specific fluorescent probe for detecting and quantifying factor Xa activity. The development of such probes could be invaluable for diagnostic assays and for high-throughput screening of new anticoagulant candidates. Research in this area would involve synthesizing derivatives of Eribaxaban that retain high binding affinity while incorporating environmentally sensitive dyes whose fluorescence properties change upon binding to the target protein.
Probes for Studying Drug-Protein Interactions: The interaction between Eribaxaban and factor Xa is a prime example of a specific drug-target interaction. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been used to study these interactions. researchgate.net However, probes derived from the Eribaxaban structure could offer dynamic insights. For instance, incorporating specific isotopes (e.g., ¹⁹F) into the molecule would allow for highly sensitive ¹⁹F-NMR studies to probe the local environment of the drug within the protein's binding pocket.
Raman Spectroscopy Probes: Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for detecting molecules at very low concentrations. semi.ac.cn Derivatives of Eribaxaban could be designed to act as SERS probes. The unique vibrational modes of the molecule, influenced by its various functional groups, would provide a specific spectral fingerprint. This could be exploited for detecting factor Xa in complex biological samples with high sensitivity and specificity.
The development of spectroscopic probes from complex drug molecules like Eribaxaban represents a growing field of research that bridges medicinal chemistry and analytical science. The insights gained from such probes can accelerate drug discovery and enhance our understanding of biological processes.
Advanced Theoretical Method Development Inspired by this compound Complexity
The structural and electronic complexity of Eribaxaban makes it an excellent candidate for the application and development of advanced theoretical and computational chemistry methods. researchgate.net Such studies can provide a deep understanding of the molecule's properties and its interactions with biological targets, guiding further experimental work. scielo.br
Detailed Research Findings from Theoretical Studies:
A notable theoretical investigation into Eribaxaban and other factor Xa inhibitors was conducted using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. researchgate.net This research provided significant insights into the molecule's conformational preferences, electronic structure, and physicochemical properties.
Molecular Geometry and Conformation: The study revealed that the fully optimized conformers of Eribaxaban exhibit a characteristic L-shape structure. This specific three-dimensional arrangement is crucial for its binding to the S1 and S4 pockets of the factor Xa active site. It was also found that the presence of water as a solvent has a remarkable effect on the equilibrium geometry of the molecule, highlighting the importance of considering the biological environment in computational models. researchgate.net
Physicochemical Properties: The theoretical calculations provided values for key physicochemical properties. For instance, the pKa values were calculated to determine the ionization state of the molecule at physiological pH. The study predicted that Eribaxaban exists in a neutral, undissociated form at a pH of 7.4. researchgate.net This is a critical factor for its absorption and distribution in the body. The lipophilicity (log P) was also calculated, which is a determinant of the molecule's ability to cross cell membranes. researchgate.net
Interactive Data Table: Computed Properties of Eribaxaban
| Property | Computed Value | Method/Source |
| Molecular Weight | 484.9 g/mol | PubChem nih.gov |
| pKa | Neutral form at pH 7.4 | DFT Calculation researchgate.net |
| Log P | Within the range of 1-4 | DFT Calculation researchgate.net |
| Conformation | L-shape | DFT Calculation researchgate.net |
| Solvent Effect | Remarkable effect on geometry | DFT Calculation researchgate.net |
Inspiration for Advanced Method Development:
The complexity of Eribaxaban can serve as a benchmark for the development and validation of new computational methods.
Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the binding of Eribaxaban to factor Xa, hybrid QM/MM methods are essential. scielo.br In this approach, the ligand and the immediate residues of the protein's active site are treated with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This allows for a detailed and accurate description of the electronic interactions that govern binding affinity and selectivity.
Advanced Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide insights into the dynamics of the Eribaxaban-factor Xa complex, including the kinetics of binding and unbinding. acs.org The complexity of Eribaxaban, with its multiple rotatable bonds, presents a challenge for conformational sampling. This can drive the development of enhanced sampling techniques to more efficiently explore the conformational landscape of the bound and unbound states.
Machine Learning and AI in Drug Design: The data generated from theoretical studies on Eribaxaban and other anticoagulants can be used to train machine learning models. arxiv.org These models can learn the complex relationships between molecular structure and biological activity (Structure-Activity Relationships, SAR), and predict the properties of new, hypothetical molecules. This can significantly accelerate the discovery of next-generation anticoagulants with improved efficacy and safety profiles. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. How can I determine the solubility profile of CHClFNO in various solvents, and what experimental parameters are critical for reproducibility?
- Methodology : Use a gradient solubility assay with HPLC or UV-Vis spectroscopy to quantify solubility. Include temperature control (±0.5°C) and solvent purity verification (e.g., GC-MS for solvent impurities). Replicate experiments three times to assess variability. Reference solvent polarity indices (e.g., Hansen parameters) to contextualize results .
- Data Handling : Report mean ± standard deviation and use ANOVA to compare solvent groups.
Q. What spectroscopic techniques are most reliable for characterizing the purity of CHClFNO?
- Methodology : Combine H/C NMR (500 MHz or higher) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use HPLC-DAD/ELSD (≥95% purity threshold) and differential scanning calorimetry (DSC) to check for polymorphic impurities .
- Validation : Cross-reference spectral data with literature values for Erismodegib phosphate (CAS 536748-46-6) .
Q. How do I design a stability study for CHClFNO under varying pH and temperature conditions?
- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Include buffer solutions (pH 1–10) and assess degradation products via fragmentation patterns. Control humidity using saturated salt solutions .
- Analysis : Apply the Arrhenius equation to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of CHClFNO across studies be resolved?
- Methodology : Conduct a systematic review using PRISMA guidelines. Compare assay conditions (e.g., cell lines, incubation time, compound concentration) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). Assess batch-to-batch variability in compound synthesis .
- Statistical Tools : Use meta-analysis to quantify heterogeneity (I statistic) and subgroup analysis to identify confounding variables .
Q. What strategies optimize the enantiomeric synthesis of CHClFNO while minimizing racemization?
- Experimental Design : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) with in-situ monitoring via circular dichroism (CD). Optimize reaction temperature (<0°C) and solvent polarity (e.g., DMF vs. THF) to suppress racemization .
- Characterization : Use chiral HPLC (Chiralpak IA/IB columns) and compare optical rotation with literature values .
Q. How can computational modeling predict off-target interactions of CHClFNO in complex biological systems?
- Methodology : Perform molecular docking (AutoDock Vina) against a curated target library (e.g., PDBe-KB). Validate predictions with SPR or thermal shift assays. Use MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .
- Data Integration : Cross-validate with transcriptomic data (RNA-seq) from treated cell lines to identify unexpected pathway modulation .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response relationships in CHClFNO pharmacological studies?
- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Include Hill slope analysis to assess cooperativity. Use bootstrap resampling (1000 iterations) to estimate confidence intervals .
- Reporting : Adhere to ARRIVE guidelines for preclinical data transparency .
Q. How should researchers address batch-dependent variability in CHClFNO bioactivity data?
- Methodology : Implement QC/QA protocols: NMR purity checks, endotoxin testing (LAL assay), and LC-MS fingerprinting for each batch. Use a centralized reference standard (e.g., NIST-traceable) to normalize inter-lab data .
- Documentation : Provide raw data and QC metrics in supplementary materials, referencing FAIR data principles .
Ethical and Literature Considerations
Q. What are best practices for citing prior work on CHClFNO to avoid redundancy and ensure novelty?
- Methodology : Perform a Scifinder/Reaxys search with structure-based queries. Use citation managers (EndNote/Zotero) to track prior art. Highlight gaps in existing studies (e.g., lack of in vivo PK data) using SWOT analysis .
- Ethics : Adhere to COPE guidelines for plagiarism and authorship .
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